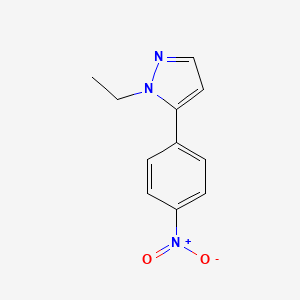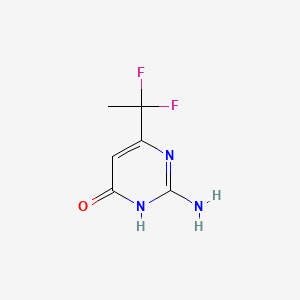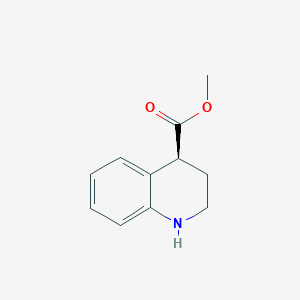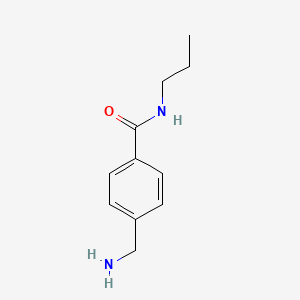![molecular formula C7H8BrNO2 B13895122 [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol typically involves the bromination of 4-pyridylmethanol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Bromo-5-(carboxymethyl)-4-pyridylmethanol.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-4-pyridylmethanol.
Substitution: 2-Azido-5-(hydroxymethyl)-4-pyridylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridine-3-methanol: Similar structure but with the bromine atom at a different position.
2-Bromo-4-methylpyridine: Lacks the hydroxymethyl group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring
Propriétés
Formule moléculaire |
C7H8BrNO2 |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
[2-bromo-5-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2 |
Clé InChI |
WDWNDWOPCJGTDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate](/img/structure/B13895040.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)


![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)

![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)



![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)
